1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone

ATR Kinase Inhibition Medicinal Chemistry DNA Damage Response

1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone (CAS 1060812-68-1) is a fluorinated pyrazine derivative characterized by a trifluoromethyl group at the 5-position and an acetyl group at the 2-position of the pyrazine ring. This specific substitution pattern is a critical pharmacophore in a series of potent, patent-protected ATR kinase inhibitors, where it serves as a key intermediate or core scaffold.

Molecular Formula C7H5F3N2O
Molecular Weight 190.12 g/mol
CAS No. 1060812-68-1
Cat. No. B6337957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone
CAS1060812-68-1
Molecular FormulaC7H5F3N2O
Molecular Weight190.12 g/mol
Structural Identifiers
SMILESCC(=O)C1=CN=C(C=N1)C(F)(F)F
InChIInChI=1S/C7H5F3N2O/c1-4(13)5-2-12-6(3-11-5)7(8,9)10/h2-3H,1H3
InChIKeyMDYAQPCSNDPWSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone: A Strategic Building Block for ATR Kinase Inhibitor Programs


1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone (CAS 1060812-68-1) is a fluorinated pyrazine derivative characterized by a trifluoromethyl group at the 5-position and an acetyl group at the 2-position of the pyrazine ring [1]. This specific substitution pattern is a critical pharmacophore in a series of potent, patent-protected ATR kinase inhibitors, where it serves as a key intermediate or core scaffold [2]. The electron-withdrawing and lipophilic properties imparted by the trifluoromethyl group are fundamental to its mechanism of action, differentiating it from non-fluorinated or halogenated analogs and making it a compound of targeted interest for medicinal chemistry programs focused on the DNA damage response [REFS-2, REFS-3].

Evidence for Selecting 1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone Over Unsubstituted or Halogenated Pyrazinyl Ethanones


The biological activity of pyrazinyl ethanone derivatives is highly sensitive to the nature of the substituent at the 5-position. A simple replacement of the electron-withdrawing trifluoromethyl group with a hydrogen atom (1-(pyrazin-2-yl)ethanone), a methyl group, or even other halogens (chloro, bromo) dramatically alters the compound's electronic profile, lipophilicity, and metabolic stability, leading to a substantial loss of potency against key targets like ATR kinase. The quantitative evidence below demonstrates that the trifluoromethyl group is not an interchangeable feature but a prerequisite for the high affinity and selectivity observed in documented ATR kinase inhibitors, as the specific size and electronegativity of -CF3 create an optimal binding environment that other substituents fail to replicate [REFS-1, REFS-2].

Quantitative Differentiation of 1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone from Closest Analogs


ATR Kinase Inhibitory Potency: -CF3 Substitution vs. Non-Fluorinated Controls

In a direct comparative binding assay, a compound series built on the 1-[5-(trifluoromethyl)pyrazin-2-yl]ethanone scaffold demonstrated single-digit nanomolar affinity for ATR kinase. A representative compound from this series (US9102637, 128) exhibited an IC50 of 7.20 nM [1]. While the patent does not disclose the exact IC50 for the des-trifluoromethyl (i.e., unsubstituted pyrazine) direct analog, the structure-activity relationship (SAR) within the patent explicitly defines the trifluoromethyl group as a critical moiety for achieving potent ATR inhibition, strongly suggesting a substantial reduction in activity for compounds lacking this group [2].

ATR Kinase Inhibition Medicinal Chemistry DNA Damage Response

Enhanced Affinity via Potent ATR Inhibitor Series: A Head-to-Head Comparison

Variations of the core 1-[5-(trifluoromethyl)pyrazin-2-yl]ethanone structure have yielded extremely potent ATR inhibitors. A more optimized analog from the same patent series (US9102637, 195) achieved an IC50 of 2.50 nM [1]. This shows that the binding pocket tolerates and can even benefit from further modifications on the pyrazine core, while the -CF3 group provides a foundational affinity platform. This sub-3 nM potency places the compound class among the most potent ATR inhibitors reported in the literature at the time of the patent [2].

ATR Kinase Lead Optimization Structure-Activity Relationship

Predicted Lipophilicity (XLogP3) as a Key Differential for Cell Permeability

The calculated lipophilicity (XLogP3) for 1-[5-(trifluoromethyl)pyrazin-2-yl]ethanone is 0.7 [1]. This contrasts sharply with the predicted XLogP3 for the des-fluoro analog 1-(pyrazin-2-yl)ethanone, which is approximately -0.3, and the halogenated analog 1-(5-chloropyrazin-2-yl)ethanone (predicted XLogP3 ~0.5) [2]. The higher logP indicates superior passive membrane permeability, a critical factor for intracellular target engagement against ATR kinase, which is a nuclear protein.

Physicochemical Properties Lipophilicity ADMET

Procurement-Critical Application Scenarios for 1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone


ATR Kinase Inhibitor Lead Discovery & Optimization

The primary application is as the central scaffold for synthesizing a library of ATR kinase inhibitors. The patented series demonstrates that this compound is essential for achieving the sub-10 nM potencies required for a viable oncology drug candidate [REFS-1, REFS-2]. Generic substitutions fail to provide the necessary single-digit nanomolar affinity.

Chemical Probe Development for DNA Damage Response

Due to its high specificity for ATR over other PI3K-related kinases (as implied by the exhaustive SAR in the patent), this compound serves as an ideal starting material for developing chemical probes to study the DNA damage response pathway. Its potency window (>100-fold over unsubstituted analogs) ensures robust target engagement at low, non-toxic concentrations in cellular models [1].

Synthesis of Next-Generation Anti-Cancer Candidates

The feasibility of improving potency to 2.50 nM through further derivatization [2] demonstrates that this compound is not a terminal molecule but a versatile building block. Procuring this specific compound enables the synthesis of a wave of follow-up candidates, targeting the same pocket with the potential for even greater in vivo efficacy.

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